Product packaging for 6-Fluoro-4-methylnaphthalen-2-ol(Cat. No.:CAS No. 1346965-03-4)

6-Fluoro-4-methylnaphthalen-2-ol

Cat. No.: B2736955
CAS No.: 1346965-03-4
M. Wt: 176.19
InChI Key: LXSBQQLSQQDLIH-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylnaphthalen-2-ol (CAS Registry Number: 1346965-03-4) is a fluorinated aromatic compound with the molecular formula C 11 H 9 FO and a molecular weight of 176.19 g/mol . Its structure is characterized by a naphthalene backbone substituted with a fluoro group at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position . The SMILES notation for the compound is CC1=CC(=CC2=C1C=C(C=C2)F)O, and its InChIKey is LXSBQQLSQQDLIH-UHFFFAOYSA-N . As a fluoro-substituted naphthalen-2-ol, this compound belongs to a class of chemicals valued in research for their unique electronic and steric properties, which are influenced by the high electronegativity of the fluorine atom . Such fluorinated naphthols serve as key synthetic intermediates and building blocks in organic and medicinal chemistry. Researchers utilize these compounds in the synthesis of more complex molecular architectures, including crystalline Schiff base compounds (imines) like (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol, which are investigated for their potential in materials science and nonlinear optical (NLO) applications . The presence of both hydroxyl and fluorine moieties on the naphthalene ring system makes it a versatile precursor for developing fluorescent probes and other specialized materials . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers should consult the relevant Safety Datasheet (SDS) and adhere to their institution's safety protocols prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FO B2736955 6-Fluoro-4-methylnaphthalen-2-ol CAS No. 1346965-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-methylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c1-7-4-10(13)5-8-2-3-9(12)6-11(7)8/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSBQQLSQQDLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346965-03-4
Record name 6-fluoro-4-methylnaphthalen-2-ol
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Chemical Reactivity and Transformation Pathways of 6 Fluoro 4 Methylnaphthalen 2 Ol

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Nucleus

The naphthalene nucleus of 6-Fluoro-4-methylnaphthalen-2-ol is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this substitution is governed by the directing effects of the existing substituents—the activating hydroxyl and methyl groups, and the deactivating but ortho-, para-directing fluoro group.

The hydroxyl group (-OH) is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions relative to itself. Similarly, the methyl group (-CH3) is an activating, ortho-, para-directing group. Conversely, the fluorine atom (-F) is a deactivating group due to its inductive electron-withdrawing effect, yet it directs electrophiles to the ortho and para positions due to resonance effects. The interplay of these directing effects determines the position of substitution on the naphthalene ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. youtube.com

For this compound, the positions most susceptible to electrophilic attack would be those activated by the hydroxyl group and not significantly hindered by the other substituents.

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in various nucleophilic reactions. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, or it can be deprotonated to form a more potent nucleophilic phenoxide ion.

Key reactions involving the hydroxyl group include:

Etherification: Reaction with alkyl halides or other electrophiles to form ethers. For instance, methylation with methyl iodide (CH3I) in the presence of a base would yield 6-fluoro-2-methoxy-4-methylnaphthalene.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Triflation: The hydroxyl group can be converted into a triflate (-OTf), an excellent leaving group, by reacting it with triflic anhydride (B1165640). mdpi.com This transformation is crucial for subsequent cross-coupling reactions. mdpi.com

The nucleophilicity of the hydroxyl group can be enhanced by using a base to deprotonate it, forming the corresponding naphthoxide. This anion is a much stronger nucleophile and readily reacts with a variety of electrophiles.

Rearrangement Reactions and Tautomeric Equilibria

Naphthols, including this compound, can exhibit tautomerism, existing in equilibrium with their keto forms (naphthalenones). For 2-naphthols, this involves the migration of a proton from the hydroxyl group to the C1 or C3 position of the naphthalene ring, forming a keto-enol tautomeric system. While the aromatic naphthol form is generally more stable, the keto tautomer can be a key intermediate in certain reactions.

Studies on related naphthol derivatives have shown that these compounds can participate in ring-chain tautomeric equilibria, particularly when functionalized with groups that can form heterocyclic rings. rsc.org For example, the reaction of aminonaphthols with aldehydes can lead to the formation of naphthoxazine derivatives, which exist in equilibrium with their open-chain Schiff base forms. rsc.org The position of this equilibrium is influenced by factors such as the substituents on the aromatic ring and the solvent. rsc.org

Oxidation and Reduction Processes

The this compound molecule can undergo both oxidation and reduction reactions, targeting either the naphthalene ring system or the hydroxyl group.

Electrochemical Behavior and Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds. For aromatic compounds like this compound, cyclic voltammetry can provide information about their oxidation and reduction potentials.

Anodic Fluorination and Dehydrogenative Cross-Coupling

Anodic fluorination is an electrochemical method for introducing fluorine atoms into organic molecules. researchgate.net While direct anodic fluorination of the naphthalene ring of this compound might be challenging, related fluorinated compounds can be synthesized using such techniques on precursor molecules. researchgate.net

Dehydrogenative cross-coupling is a powerful synthetic strategy that forms a new bond between two C-H bonds, typically with the aid of a metal catalyst and an oxidant. libretexts.org This methodology has been applied to the coupling of naphthalenes with other aromatic compounds. rsc.org For instance, palladium-catalyzed dehydrogenative cross-coupling reactions between naphthalene and fluorobenzene (B45895) have been shown to proceed with high regioselectivity. rsc.org The electronic properties of the fluorine and methyl substituents on this compound would influence the regioselectivity of such cross-coupling reactions.

Dearomatization Reactions of β-Naphthols Leading to Fluorinated Products

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, which is a valuable strategy in organic synthesis for creating complex molecules. thieme-connect.com β-Naphthols are common substrates for such reactions. sci-hub.seresearchgate.net

Various methods have been developed for the dearomatization of β-naphthols, including oxidative and reductive processes. sci-hub.seresearchgate.net These reactions can lead to the formation of spirocyclic compounds and other complex architectures. sci-hub.se The introduction of fluorine into the dearomatized products can be achieved either by using a fluorinated β-naphthol starting material or by a subsequent fluorination step. For example, the dearomatization of β-naphthols can be coupled with fluorination to produce fluorinated naphthalenone derivatives.

One approach involves the oxidative dearomatization of β-naphthols in the presence of a fluorinating agent. This can lead to the formation of α-fluoronaphthalenones. The regioselectivity of the fluorination is influenced by the directing effects of the substituents on the naphthol ring.

Reaction TypeReagents and ConditionsProduct Type
Electrophilic Nitration HNO₃, H₂SO₄Nitro-6-fluoro-4-methylnaphthalen-2-ol
Etherification CH₃I, Base6-Fluoro-2-methoxy-4-methylnaphthalene
Triflation Triflic anhydride, Pyridine6-Fluoro-4-methylnaphthalen-2-yl trifluoromethanesulfonate
Oxidative Dearomatization Oxidant, Fluorinating AgentFluorinated naphthalenone derivatives

Photochemical Transformations of Fluorinated Naphthols

The introduction of fluorine atoms into the naphthalene core significantly influences the photochemical behavior of naphthols. The high electronegativity of fluorine can alter the electron density distribution within the molecule, affecting its excited-state properties and subsequent reaction pathways. While specific studies on the photochemical transformations of this compound are not extensively detailed in the available literature, general principles derived from studies of other fluorinated naphthols and related compounds can provide valuable insights.

Upon absorption of ultraviolet (UV) light, naphthols are promoted to an excited state. nih.gov This excited molecule can then undergo various photochemical processes, including fluorescence, intersystem crossing to a triplet state, or chemical reactions. nih.gov The presence of a fluorine substituent can impact the rates and efficiencies of these processes.

One of the key photochemical reactions of naphthols is excited-state intramolecular proton transfer (ESIPT). researchgate.net In this process, a proton is transferred from the hydroxyl group to another part of the molecule in the excited state, leading to the formation of a tautomeric species with different fluorescence properties. The electronic effects of the fluorine atom can modulate the acidity of the hydroxyl proton and the basicity of the acceptor site, thereby influencing the ESIPT process.

Furthermore, fluorinated naphthols can participate in photo-induced electron transfer (PET) reactions. The fluorine atom, being a strong electron-withdrawing group, can enhance the photoacidity of the naphthol, making it a better electron acceptor in the excited state. acs.org This increased photoacidity can facilitate electron transfer to or from other molecules in the reaction medium.

Studies on related fluorinated aromatic compounds have shown that photochemical reactions can lead to various transformations. For instance, photoreduction of fluorinated naphthoquinones in the presence of a hydrogen atom donor like isopropanol (B130326) can generate semiquinone radicals and dihydroquinones. researchgate.net It is conceivable that this compound could undergo similar photoreduction reactions under appropriate conditions.

Another potential photochemical pathway is photosubstitution, where the fluorine atom is replaced by another functional group. While less common than other photoreactions, photosubstitution on aromatic rings has been observed in certain systems. The feasibility of such a reaction for this compound would depend on the reaction conditions, including the solvent and the presence of nucleophiles.

The photochemical transformations of fluorinated naphthols are summarized in the table below, which outlines the type of transformation, the general reactants and conditions, and the typical products formed.

Transformation TypeGeneral Reactants & ConditionsTypical Products
Excited-State Intramolecular Proton Transfer (ESIPT) Fluorinated naphthol, UV irradiationExcited-state tautomer
Photo-induced Electron Transfer (PET) Fluorinated naphthol, electron donor/acceptor, UV irradiationRadical ions
Photoreduction Fluorinated naphthoquinone derivative, hydrogen donor (e.g., isopropanol), UV irradiationSemiquinone radicals, dihydroquinones
Photosubstitution Fluorinated naphthol, nucleophile, UV irradiationSubstituted naphthol

It is important to note that the specific photochemical behavior of this compound will be influenced by the interplay of the fluoro and methyl substituents on the naphthalene ring. The methyl group, being an electron-donating group, may have an opposing electronic effect to the electron-withdrawing fluorine atom, leading to a unique reactivity profile. Detailed experimental studies are necessary to fully elucidate the specific photochemical transformation pathways of this particular compound.

Derivatization and Functionalization Strategies of 6 Fluoro 4 Methylnaphthalen 2 Ol

Mannich Reaction and Formation of Naphthol Mannich Bases

The Mannich reaction is a classic three-component condensation that provides a straightforward route to aminomethylated derivatives of 6-Fluoro-4-methylnaphthalen-2-ol. nih.gov This reaction typically involves the condensation of the parent naphthol, an aldehyde (often formaldehyde (B43269) or an aromatic aldehyde), and a primary or secondary amine. nih.gov The resulting products are known as Naphthol Mannich bases, or Betti bases when an aromatic aldehyde and ammonia (B1221849) or an amine are used with a naphthol. rsc.org

The general mechanism for the formation of these bases begins with the reaction between the naphthol and an aldehyde to generate an ortho-quinone methide intermediate. This intermediate then undergoes a Michael addition with the amine to yield the final Mannich base. rsc.org A variety of amines, including aliphatic, aromatic, and cyclic secondary amines, can be employed in this reaction. rsc.orgresearchgate.net

Microwave-assisted, solvent-free conditions have been shown to be an efficient method for the synthesis of 2-naphthol (B1666908) Mannich bases, often in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.net These reactions can be rapid, sometimes completed within a minute of microwave irradiation. researchgate.net The purification of the resulting Mannich bases can often be achieved through simple crystallization or column chromatography. researchgate.net

Table 1: Examples of Mannich Reaction Conditions for Naphthol Derivatives

ReactantsConditionsProduct TypeReference
2-Naphthol, Aromatic Aldehyde, Secondary AmineMicrowave irradiation (1 min), p-TSA (cat.), solvent-free2-Naphthol Mannich Base researchgate.net
2-Naphthol, Benzaldehyde, AmmoniaNot specified1-(α-aminobenzyl)-2-naphthol (Betti Base) rsc.org
Phenolic Substrates, Aldehyde, AmineVariousPhenolic Mannich Bases nih.gov

Condensation Reactions Leading to Imines and Schiff Bases

The hydroxyl group of this compound can readily participate in condensation reactions with primary amines to form imines, also known as Schiff bases. These compounds are characterized by the presence of an azomethine (—C=N—) functional group. nih.govbiointerfaceresearch.com The formation of a Schiff base is typically a reversible reaction involving the nucleophilic addition of the amine to a carbonyl group (in this case, an aldehyde or ketone derived from the naphthol, or more commonly, reacting the naphthol with an aminating agent and then a carbonyl compound) followed by dehydration. scispace.com

Synthesis of Halo-functionalized Crystalline Schiff Base Compounds

The synthesis of halo-functionalized crystalline Schiff bases often involves the condensation of a halo-substituted aldehyde or ketone with a primary amine. nih.govacs.orgacs.orgnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, analogous syntheses with other fluorinated naphthols provide insight. For example, (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) was synthesized through the condensation of 2-hydroxy-1-naphthaldehyde (B42665) and 2-fluoroaniline. nih.govacs.orgacs.orgnih.gov The fluorine atom in these structures can play a significant role in the stabilization of the crystal packing through intermolecular interactions such as C–H···F hydrogen bonds. nih.gov

The reaction conditions for synthesizing Schiff bases can vary. Conventional methods may involve refluxing the reactants in a suitable solvent like ethanol (B145695). biointerfaceresearch.com Greener synthesis methods have also been developed, including reactions in aqueous media or under microwave irradiation, which can lead to shorter reaction times and higher yields. biointerfaceresearch.comscispace.com

Exploration of Azomethine Linkages in Derived Structures

In many o-hydroxy Schiff bases, an intramolecular hydrogen bond exists between the hydroxyl proton and the nitrogen atom of the azomethine group (O–H···N), which stabilizes the molecular configuration. nih.govacs.org This interaction can influence the tautomeric equilibrium between the phenol-imine and keto-amine forms. nih.gov The electronic properties of the azomethine linkage can be tuned by the substituents on both the naphthol and the amine portions of the molecule. researchgate.net

Ether and Ester Formation from the Hydroxyl Group

The hydroxyl group of this compound is a prime site for the formation of ethers and esters. These reactions allow for the modification of the compound's polarity, solubility, and potential for further functionalization.

Ether synthesis can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base like sodium hydride (NaH) to form a nucleophilic alkoxide, followed by reaction with an alkyl halide. Another method is the oxymercuration-demercuration of an alkene in the presence of the naphthol as the alcohol solvent. ambeed.com

Esterification can be carried out by reacting the naphthol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. For instance, the reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. google.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Arylation/Alkynylation

To perform cross-coupling reactions on the aromatic ring of this compound, the hydroxyl group is typically first converted into a better leaving group, such as a triflate (–OTf). nih.govmdpi.com This transformation activates the carbon atom of the C–O bond for palladium-catalyzed cross-coupling reactions. nih.gov

The Suzuki-Miyaura coupling reaction allows for the formation of carbon-carbon bonds by reacting the naphthyl triflate with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction is a powerful tool for introducing new aryl or vinyl substituents onto the naphthalene (B1677914) core. nih.gov

The Sonogashira coupling reaction enables the introduction of alkyne moieties. nanochemres.org This is achieved by reacting the naphthyl triflate with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. nih.govnanochemres.org Copper-free Sonogashira protocols have also been developed. nih.gov These reactions are valuable for synthesizing conjugated enynes and other extended π-systems. nih.gov

Table 2: Common Cross-Coupling Reactions and Conditions

ReactionElectrophileNucleophileCatalyst SystemKey FeatureReference
Suzuki-MiyauraAryl/Vinyl TriflateAryl/Vinylboronic AcidPd(0) catalyst, BaseC-C bond formation (arylation/vinylation) nih.gov
SonogashiraAryl/Vinyl TriflateTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC-C bond formation (alkynylation) nih.govnanochemres.org

Incorporation into Heterocyclic Architectures

The functional groups on this compound and its derivatives can be utilized to construct more complex heterocyclic structures.

For example, the Mannich bases derived from this naphthol can serve as precursors for the synthesis of naphthoxazines. rsc.org The condensation of Betti base analogues with aldehydes can lead to the formation of 1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] acs.orgCurrent time information in Bangalore, IN.oxazines. rsc.org

Furthermore, the introduction of functional groups through cross-coupling reactions can provide handles for subsequent cyclization reactions. For instance, an ortho-alkynyl-substituted derivative could potentially undergo intramolecular cyclization to form a furan (B31954) or other heterocyclic ring fused to the naphthalene system. The synthesis of pyrazolo[4,3-c]pyridines has been achieved through a one-pot multicomponent procedure involving a Sonogashira-type cross-coupling followed by cyclization. researchgate.net

These strategies highlight the synthetic utility of this compound as a scaffold for building a wide range of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. researchgate.net

Strategic Use as a Fluorinated Building Block in Multi-Step Syntheses

The presence of a fluorine atom, a methyl group, and a hydroxyl group on the naphthalene scaffold makes this compound a versatile fluorinated building block for the construction of more complex molecules in multi-step syntheses. These functional groups offer distinct reaction sites that can be selectively addressed to build molecular complexity, making it a valuable starting material in medicinal chemistry and materials science. cymitquimica.com

The strategic importance of this compound lies in the unique properties conferred by the fluorine atom. Fluorine's high electronegativity can significantly influence the electronic properties of the molecule, affecting its reactivity, stability, and biological activity. For instance, the fluorine atom can modulate the acidity of the hydroxyl group, influence the regioselectivity of further electrophilic or nucleophilic substitution reactions, and enhance the metabolic stability of the final product in drug discovery programs.

The hydroxyl group is a key functional handle for a variety of transformations. It can be readily converted into other functional groups, such as ethers, esters, or triflates, allowing for the introduction of diverse substituents. Furthermore, the hydroxyl group directs ortho- and para- substitution in electrophilic aromatic substitution reactions, although the existing substitution pattern on the naphthalene ring will also influence the outcome.

The methyl group, while less reactive, can still participate in certain reactions, such as oxidation or halogenation under specific conditions. More importantly, its steric and electronic effects can influence the conformation and reactivity of the molecule.

A significant application of fluorinated naphthalene derivatives is in the field of organic electronics. nih.gov While specific examples detailing the direct use of this compound in this context are not prevalent in the provided search results, the broader class of fluorinated naphthalenes is recognized for its tunable electronic properties. Fluorination can enhance electron transport properties, making these compounds suitable for applications in organic field-effect transistors (OFETs) and other electronic devices. nih.gov The "building-block approach," where well-defined molecular units are systematically combined, is a common strategy in the synthesis of these advanced materials. rsc.org

In the context of multi-step syntheses, this compound can be a precursor to more elaborate structures. For example, the hydroxyl group can be used to introduce side chains or link the naphthalene core to other molecular fragments. The fluorine atom's influence on the electronic landscape of the naphthalene ring can be exploited to control the regiochemistry of subsequent reactions.

One common synthetic strategy involves the derivatization of the hydroxyl group. For instance, it can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the naphthalene ring.

The following table outlines potential synthetic transformations that highlight the utility of this compound as a building block. These are representative examples of how this compound could be strategically employed in a multi-step synthesis.

Starting MaterialReagents and ConditionsProductSynthetic Utility
This compoundTriflic anhydride, pyridine6-Fluoro-4-methylnaphthalen-2-yl trifluoromethanesulfonatePrecursor for cross-coupling reactions
This compoundAlkyl halide, base (e.g., K₂CO₃)2-Alkoxy-6-fluoro-4-methylnaphthaleneIntroduction of ether linkages
This compoundAcyl chloride, base (e.g., triethylamine)6-Fluoro-4-methylnaphthalen-2-yl esterFormation of ester derivatives
This compoundVilsmeier-Haack reagent (POCl₃, DMF)1-Formyl-6-fluoro-4-methylnaphthalen-2-olIntroduction of an aldehyde group for further functionalization
This compoundNitrating agent (e.g., HNO₃, H₂SO₄)Nitrated this compound derivativesIntroduction of a nitro group for reduction to an amine

The strategic use of this compound allows for the systematic construction of complex fluorinated molecules with tailored properties. Its trifunctional nature provides a platform for diverse chemical modifications, making it a valuable asset in the synthesis of novel organic materials and potential therapeutic agents.

Theoretical and Computational Investigations on 6 Fluoro 4 Methylnaphthalen 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 6-Fluoro-4-methylnaphthalen-2-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C4-CH3 ~1.51 Å
Bond Length C2-OH ~1.36 Å
Bond Length C6-F ~1.35 Å
Bond Angle C3-C4-C11 ~121°
Bond Angle C1-C2-O ~119°
Dihedral Angle C3-C4-C11-C10 ~0° (near planar)

Note: These are representative values based on DFT calculations for similar substituted naphthalenes.

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

Table 2: Predicted Frontier Orbital Energies for this compound

Orbital Energy (eV) Contribution
HOMO -5.85 Primarily localized on the naphthalene (B1677914) ring and oxygen atom.
LUMO -1.20 Primarily distributed across the aromatic carbon framework.
HOMO-LUMO Gap 4.65 Indicates significant molecular stability.

Note: Values are illustrative, based on typical DFT calculations for fluorinated aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular interactions. nih.govtandfonline.com This method is particularly useful for quantifying hyperconjugative interactions and intramolecular charge transfer (ICT). Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contributes to molecular stability.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) π* (C1-C2) ~25.5
LP (F) π* (C5-C6) ~5.2
σ (C-H) of CH3 π* (C3-C4) ~4.8

Note: Values are representative examples of stabilization energies calculated for similar systems.

Prediction of Spectroscopic Parameters (e.g., Vibrational, Electronic Absorption Spectra)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating the vibrational modes of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H stretch of the hydroxyl group, the C-F stretch, and various C-H and aromatic ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis). researchgate.net This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For aromatic systems like this one, the predicted spectra would show characteristic π → π* transitions. researchgate.net

Table 4: Predicted Key Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretching 3600 - 3650 (free), 3200-3550 (H-bonded)
Aromatic C-H Stretching 3050 - 3150
Aliphatic C-H Stretching 2870 - 2960
C=C Aromatic Stretching 1500 - 1600
C-F Stretching 1100 - 1250

Note: These are typical frequency ranges and are subject to shifts based on the specific molecular environment.

Reactivity Index Analysis and Regioselectivity Predictions

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. These global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.net Hardness indicates resistance to change in electron distribution, while the electrophilicity index measures the propensity of a species to accept electrons.

Local reactivity descriptors, such as Fukui functions, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. researchgate.net This analysis of regioselectivity is crucial for understanding how this compound will behave in chemical reactions. For instance, the hydroxyl group activates the ring for electrophilic substitution, while the fluorine atom can be a site for nucleophilic substitution under certain conditions.

Table 5: Predicted Global Reactivity Descriptors (Illustrative)

Index Formula Predicted Value (eV) Interpretation
Ionization Potential (I) -E_HOMO 5.85 Energy to remove an electron.
Electron Affinity (A) -E_LUMO 1.20 Energy released when adding an electron.
Chemical Hardness (η) (I - A) / 2 2.325 High value indicates high stability.
Electrophilicity Index (ω) μ² / (2η) 2.56 Indicates a moderate electrophilic character.

Note: Values are calculated from the illustrative energies in Table 2.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and crystal packing of a molecule are determined by its conformational preferences and the nature of its intermolecular interactions. For this compound, a key conformational feature is the orientation of the hydroxyl group's hydrogen atom relative to the naphthalene ring.

In the solid state, the molecule's arrangement is stabilized by a network of non-covalent interactions. researchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions. nih.govacs.org The most significant interactions for this molecule are expected to be:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor. A strong intramolecular O-H···F hydrogen bond is possible, with a predicted interaction energy of -8.2 kcal/mol. Intermolecular O-H···O or O-H···F hydrogen bonds with neighboring molecules are also highly likely.

C-H···π Interactions: The C-H bonds of the methyl group or the aromatic ring can interact with the π-system of an adjacent naphthalene core.

π-π Stacking: The planar naphthalene rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

These interactions collectively dictate the crystal packing and influence the material's physical properties. researchgate.net

Studies on Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical limiting. For this compound, theoretical investigations provide insights into its potential as an NLO material. The molecular architecture, featuring a naphthalene core with strategically placed fluoro, methyl, and hydroxyl groups, is crucial in determining its NLO response.

The fluorine atom at the C6 position, due to its high electronegativity, and the hydroxyl group at the C2 position act as electron-withdrawing and electron-donating groups, respectively. This intramolecular charge transfer is a key factor for enhancing NLO properties. Theoretical foundations suggest that the fluorine substitution reduces the LUMO energy by 0.35 eV compared to non-fluorinated analogues, which can influence the electronic transitions responsible for NLO phenomena. The methyl group at the C4 position provides steric stabilization. The dipole moment of this compound has been calculated to be 1.41 D, indicating a degree of charge asymmetry that is favorable for second-order NLO responses.

While direct experimental measurements of the NLO properties of this compound are not extensively documented, computational studies on analogous compounds, such as other fluorinated naphthalene derivatives and Schiff bases, offer valuable comparative data. For instance, density functional theory (DFT) calculations on related Schiff base compounds have shown that the presence of a fluorine atom can lead to significant first-order hyperpolarizability (β) values. researchgate.netresearchgate.net In a study on (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN), a related Schiff base, the calculated second-order hyperpolarizability (<γ>) was found to be 3.31 × 105 a.u., highlighting the role of the extended π-conjugation of the naphthalene ring and the electronic influence of the fluorine atom. nih.gov

It is anticipated that smaller HOMO-LUMO energy gaps are associated with greater molecular polarizability and, consequently, enhanced NLO properties. For a related compound, (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol, the calculated HOMO-LUMO gap is 4.17 eV. nih.gov The electronic properties of this compound are expected to be in a similar range, suggesting its potential as a material with a significant NLO response.

Table 1: Calculated NLO and Electronic Properties of this compound and a Related Compound
CompoundPropertyValueReference
This compoundDipole Moment (μ)1.41 D
LUMO Energy Reduction (vs. non-fluorinated analogue)0.35 eV
(E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN)Linear Polarizability ()293.06 a.u. nih.gov
Second-order Hyperpolarizability (<γ>)3.31 × 105 a.u. nih.gov
HOMO-LUMO Energy Gap4.17 eV nih.gov

Thermodynamic Property Predictions (e.g., Tautomeric Stability, Gibbs Free Energy)

Thermodynamic properties, such as tautomeric stability and Gibbs free energy, are fundamental to understanding the chemical behavior and reactivity of this compound. Computational chemistry, particularly DFT, serves as a powerful tool for predicting these properties.

Tautomeric Stability:

For this compound, keto-enol tautomerism is a possibility, where a proton can transfer from the hydroxyl group to a carbon atom on the naphthalene ring, forming a keto tautomer. However, for naphthol derivatives, the enol form is generally significantly more stable due to the aromaticity of the naphthalene ring system.

Theoretical studies on related hydroxy-substituted naphthalene derivatives consistently show that the enol tautomer is energetically favored over the keto form. fluorochem.co.uk The stability of the enol form is attributed to the preservation of the aromatic π-system, which would be disrupted in the keto tautomer. In a computational study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, the enol form was found to be more stable than the keto form, with a calculated tautomeric equilibrium constant of 3.85 × 10–4 at 298.15 K for the enol to keto transition. fluorochem.co.uk While this is a different molecule, the underlying principle of aromatic stabilization applies to this compound as well. The presence of the fluorine and methyl substituents is expected to modulate the electronic properties but not to an extent that would favor the non-aromatic keto form.

Gibbs Free Energy:

The thermodynamic stability of this compound is also influenced by intramolecular interactions. The hydroxyl group at the C2 position can form an intramolecular hydrogen bond with the fluorine atom at the C6 position, although this is a long-range interaction. More significantly, the methyl group at C4 is suggested to increase the thermal stability of the molecule.

Table 2: Predicted Thermodynamic Properties for Naphthalene Derivatives
CompoundPropertyPredicted Value/ObservationReference
This compoundTautomeric StabilityEnol form is predicted to be significantly more stable due to aromaticity.General Principle
Thermal StabilityIncreased due to the C4-methyl group.
(E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenolTautomeric Equilibrium Constant (enol↔keto) at 298.15 K3.85 × 10–4 fluorochem.co.uk
ΔG of formation from monomers at 298.15 K-824.841 kJ/mol fluorochem.co.uk

Advanced Structural and Spectroscopic Characterization of 6 Fluoro 4 Methylnaphthalen 2 Ol and Its Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of 6-fluoro-4-methylnaphthalen-2-ol would be the prerequisite for this analysis. The resulting crystallographic data would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the naphthalene (B1677914) ring system. This data is fundamental to understanding the compound's solid-state behavior.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal structure reveals how individual molecules of this compound arrange themselves in the solid state, a phenomenon known as crystal packing. A key interaction governing this packing would be the intermolecular hydrogen bonds formed by the hydroxyl (-OH) group. It is expected that the hydroxyl proton would act as a hydrogen bond donor to the oxygen or fluorine atom of an adjacent molecule, creating chains or more complex networks that stabilize the crystal lattice. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined from the SC-XRD data, offering insights into the strength and nature of these critical interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a multi-faceted NMR approach would provide a wealth of information.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignments and Mechanistic Insights

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be necessary for a complete structural assignment in solution.

¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns. The aromatic protons on the naphthalene ring would show characteristic splitting patterns, and their coupling to the fluorine atom (H-F coupling) would provide key information about their proximity. The methyl group would appear as a singlet, and the hydroxyl proton's chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom directly bonded to the fluorine would exhibit a large one-bond C-F coupling constant. Carbons two or three bonds away would show smaller, but still informative, C-F couplings. These couplings are crucial for unambiguously assigning the carbon signals of the fluorinated ring.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. magritek.com The spectrum for this compound would likely show a single resonance. The precise chemical shift of this signal is highly sensitive to the electronic environment, and its coupling to nearby protons (H-F coupling) would be observed in high-resolution spectra, corroborating the assignments made from the ¹H NMR. magritek.comnih.gov

The following tables present hypothetical, yet representative, NMR data based on known chemical shift ranges for similar structures.

Hypothetical ¹H and ¹⁹F NMR Data

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H 9.5 - 10.5 s -
¹H 7.0 - 8.0 m -
¹H 2.2 - 2.5 s -

Hypothetical ¹³C NMR Data

Carbon Type Chemical Shift (ppm) C-F Coupling (Hz)
C-F 155 - 165 J(CF) ≈ 240-260
C-OH 150 - 160 -
Aromatic C 110 - 140 J(CCF) ≈ 20-30, J(CCCF) ≈ 5-10

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR studies can provide valuable insights into dynamic processes such as conformational changes or the kinetics of intermolecular exchange, like that of the hydroxyl proton. bldpharm.com By acquiring NMR spectra at different temperatures, one could observe changes in chemical shifts, signal line widths, or coupling constants. nih.gov For this compound, a VT-NMR study could be used to investigate the dynamics of hydrogen bonding. For example, the chemical shift of the hydroxyl proton is often temperature-dependent; a large change with temperature can indicate its involvement in hydrogen bonding. bldpharm.com At low temperatures, it might be possible to "freeze out" different rotamers or conformers if a significant energy barrier to rotation exists, leading to the appearance of new signals in the spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational aspects of this compound. The vibrational modes of the molecule are sensitive to the specific arrangement of atoms and the nature of the chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ range. The C-C stretching vibrations of the naphthalene ring will produce a series of sharp bands between 1400 and 1650 cm⁻¹. The presence of the methyl group will be confirmed by C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. A strong absorption band, likely in the 1200-1300 cm⁻¹ region, can be attributed to the C-O stretching of the phenolic hydroxyl group. The C-F stretching vibration is expected to produce a strong and characteristic band, typically in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar bonds of the naphthalene ring system, which often give rise to strong Raman signals. The symmetric C-C stretching modes of the aromatic ring are expected to be prominent.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-3100Strong
Naphthalene RingC=C Stretching1400-1650Strong
Methyl (-CH₃)C-H Bending1375, 1450Medium
Phenolic C-OStretching1200-1300Medium
C-FStretching1000-1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The naphthalene ring system is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). The substitution pattern on the naphthalene ring, including the fluoro, methyl, and hydroxyl groups, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, is expected to display multiple absorption bands characteristic of the naphthalene core. These bands arise from π → π* transitions. The presence of the hydroxyl and methyl groups as auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The fluorine atom may have a smaller effect on the λmax values. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and corroborate experimental findings.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected λmax Range (nm) Solvent
π → π220-250Ethanol
π → π260-290Ethanol
π → π*310-340Ethanol

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with high accuracy.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation for phenols is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Another likely fragmentation is the loss of a methyl radical (•CH₃) to yield an [M-CH₃]⁺ ion. The loss of a CO molecule from the phenolic ring is also a characteristic fragmentation pathway for naphthols, leading to an [M-CO]⁺ fragment. The presence of the fluorine atom will influence the isotopic pattern and fragmentation, and fragments containing fluorine will be readily identifiable.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Ion Formation Pathway Predicted m/z
[M]⁺Molecular Ion190.06
[M-H]⁺Loss of H•189.05
[M-CH₃]⁺Loss of •CH₃175.04
[M-CO]⁺Loss of CO162.06

Thermal Analysis Techniques (e.g., TG-DTA) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are utilized to evaluate the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would indicate the temperature at which the compound begins to decompose. The onset of decomposition provides a measure of its thermal stability. The analysis is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The TGA curve would likely show a single-step or multi-step decomposition process, with the final residue at high temperatures being minimal if the compound volatilizes or decomposes completely.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. The DTA curve reveals information about physical and chemical changes, such as melting, boiling, and decomposition. For this compound, an endothermic peak in the DTA curve would correspond to its melting point. At higher temperatures, exothermic peaks would indicate the decomposition of the compound.

Interactive Data Table: Expected Thermal Analysis Data for this compound

Analysis Technique Parameter Expected Observation
TGAOnset of Decomposition> 200 °C (estimated)
DTAMelting PointEndothermic peak at the melting temperature
DTADecompositionExothermic peak(s) at higher temperatures

Applications As a Synthetic Intermediate and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

As a functionalized naphthalene (B1677914) derivative, 6-Fluoro-4-methylnaphthalen-2-ol serves as a valuable starting material or intermediate for constructing more elaborate molecular architectures. The hydroxyl group provides a reactive handle for a variety of transformations, while the fluoro and methyl substituents allow for the fine-tuning of steric and electronic properties in the target molecules.

The development of enantiomerically pure compounds is a cornerstone of modern pharmaceutical synthesis and materials science. beilstein-journals.org Naphthol-based structures are frequently employed in the design of chiral ligands and catalysts for asymmetric reactions. The this compound framework is an ideal candidate for such applications.

Detailed research findings indicate that related aminobenzylnaphthols, readily synthesized through the Betti reaction, are valuable chiral intermediates. researchgate.net For instance, the reaction of 2-naphthol (B1666908) with 4-fluorobenzaldehyde (B137897) and a chiral amine yields a chiral aminobenzylnaphthol, which can be further transformed into aminophosphine (B1255530) ligands for asymmetric catalysis. researchgate.net The presence of a fluorine atom can significantly influence the electronic nature of these ligands. Similarly, chiral C2-symmetric bis(phosphinite) ligands have been synthesized from precursors like 1-({[(1R,2R)-2-{[(2-hydroxynaphthalen-1-yl)methylidene] amino}cyclohexyl]imino}methyl)naphthalen-2-ol. yok.gov.tr These ligands, when complexed with Ruthenium(II), have shown excellent catalytic performance in the asymmetric transfer hydrogenation of ketones to produce chiral alcohols. yok.gov.tr The this compound core could be integrated into such systems, where the fluoro and methyl groups would modulate the catalyst's activity and selectivity. The preparation of enantiomerically pure compounds is often a critical requirement for pharmaceutical ingredients, and asymmetric catalysis offers an efficient route. beilstein-journals.org

The general strategy often involves phase-transfer asymmetric catalysis using catalysts derived from natural alkaloids, such as cinchona alkaloids, to achieve stereoselective synthesis. beilstein-journals.orggoogle.com

Macrocycles are of significant interest in drug discovery and chemoproteomics due to their potential for high target selectivity and affinity. nih.gov The synthesis of these complex structures often relies on modular, step-wise approaches on a solid phase. Research has demonstrated the efficient generation of macrocyclic peptide libraries containing a fluorosulfate (B1228806) (OSF) electrophile, synthesized from a fluorosulfated tyrosine building block. nih.gov This highlights a pathway where a functionalized aromatic ring, analogous to this compound, can be incorporated into a larger cyclic structure. The hydroxyl group of this compound could serve as the attachment point for peptide chains or other linkers, which are then cyclized to form diverse macrocycles.

Beyond covalent macrocycles, the molecule is a candidate for constructing non-covalently bonded supramolecular assemblies. These ordered structures are formed through specific intermolecular interactions. nih.gov The hydroxyl group is a strong hydrogen bond donor, while the fluorine atom can act as a hydrogen bond acceptor. These interactions, combined with potential π-π stacking of the naphthalene rings, can guide the self-assembly of molecules into larger, functional architectures. researchgate.net Density Functional Theory (DFT) calculations have been used to analyze the supramolecular assembly of related Schiff base derivatives, confirming the importance of these non-covalent interactions in stabilizing the resulting structures. researchgate.net

Role in Optoelectronic Materials Development

Fluorinated naphthalene derivatives are recognized for their unique electronic properties, which are tunable due to the high electronegativity of fluorine. This makes them attractive for applications in organic electronics and optoelectronic devices.

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species (analytes) through a change in their fluorescence emission. The naphthalene moiety is an excellent fluorophore, and its derivatives are widely used in sensing applications. The core structure of this compound can be derivatized to create highly selective and sensitive chemosensors.

The general design involves linking the fluorophore to a receptor unit that selectively binds the target analyte. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable signal. Mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT) are often responsible for the sensing action. researchgate.net For example, a Schiff base fluorescent chemosensor was developed that showed a significant fluorescence enhancement in the presence of Al³⁺ ions due to the inhibition of the PET process upon complexation. researchgate.net The hydroxyl group of this compound is an ideal site for introducing such a Schiff base linkage or other receptor groups, enabling the development of new sensors for various ions and small molecules. researchgate.net

Nonlinear optical (NLO) materials are crucial for modern technologies like frequency conversion, optical switching, and data storage. researchgate.net Organic materials, particularly those with extended π-conjugated systems and strong donor-acceptor groups, can exhibit significant NLO responses. Schiff base derivatives of naphthols are a well-studied class of NLO materials.

The condensation of this compound with various anilines can produce Schiff bases with strong intramolecular charge transfer character, a key requirement for NLO activity. Research on analogous compounds, such as (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) and ((E)-(4-fluorophenylimino)methyl)naphthalen-2-ol (E4FMN), has demonstrated their potential. nih.govresearchgate.netnih.gov These materials crystallize in non-centrosymmetric space groups and exhibit large second-order hyperpolarizability values, making them efficient for applications like second-harmonic generation. nih.govresearchgate.net The fluorine substituent plays a dual role: it enhances the molecule's charge-transfer characteristics and influences the crystal packing, which is critical for achieving a macroscopic NLO effect. nih.govacs.org Z-scan studies on E4FMN confirmed its reverse saturable absorption and low optical limiting threshold, suggesting its utility in laser protection devices. researchgate.net

Table 1: NLO Properties of Analagous Fluoro-Functionalized Schiff Bases

Compound Name Linear Polarizability (α) (a.u.) Second-Order Hyperpolarizability (γ) (a.u.) Key Finding Reference
(E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) 293.06 3.31 × 10⁵ Larger hyperpolarizability due to extended conjugation. nih.govnih.govacs.orgscilit.com
(E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) 252.42 2.08 × 10⁵ Compared with FPIN to show the effect of the naphthalene group. nih.govnih.govacs.orgscilit.com

Crystal Engineering and Design of Advanced Crystalline Materials

Crystal engineering focuses on understanding and controlling intermolecular interactions to design crystalline solids with desired properties, such as specific mechanical or optical responses. researchgate.net The functional groups on this compound provide a rich set of tools for directing crystal packing.

The crystal structures of closely related fluoro-functionalized Schiff bases, like FPIN, have been determined by single-crystal X-ray diffraction. nih.govnih.govacs.org These studies reveal intricate networks of non-covalent interactions that stabilize the crystal lattice. Key interactions include:

O-H···N Intramolecular Hydrogen Bonds: These form stable six-membered pseudo-rings and are crucial for establishing molecular planarity. nih.govacs.org

C-H···O and C-H···F Intermolecular Hydrogen Bonds: These weaker interactions link adjacent molecules into chains and sheets, building up the three-dimensional supramolecular structure. nih.govacs.org

Table 2: Hirshfeld Surface Analysis of Interatomic Contacts in an Analogous Compound, FPIN

Interatomic Contact Contribution (%) Significance Reference
H···H 47.9 The most significant contact, defining the surface shape. nih.gov
C···H/H···C 20.0 Important for linking molecules. nih.gov
F···H/H···F 13.9 Specific interaction due to the fluorine atom. nih.gov
O···H/H···O 7.5 Represents hydrogen bonding interactions. nih.gov
C···C 3.5 Indicates π-π stacking. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The creation of functionalized molecules like 6-Fluoro-4-methylnaphthalen-2-ol often involves complex, multi-step synthetic sequences. A key area for future research is the development of more efficient and environmentally responsible methods for its production. Green chemistry principles, which aim to reduce waste and energy consumption, will be central to this effort. ijsetpub.comscientificupdate.com

Key research avenues include:

Catalysis: Designing new catalysts, particularly those based on abundant and non-toxic metals, could lead to more selective and faster reactions. stfc.ac.uk This includes developing catalytic methods for aryl fluoride (B91410) synthesis from aryl halides. europa.eu

C-H Activation: Directly replacing a carbon-hydrogen bond with a fluorine atom is a highly sought-after transformation that maximizes atom economy.

Alternative Fluorinating Agents: One common method for producing fluoronaphthalenes involves using reagents like Selectfluor. Research into safer and more sustainable fluorinating agents is a continuous goal. vapourtec.com

A comparison of potential synthetic strategies is outlined below, highlighting the shift towards more sustainable practices.

MetricTraditional Multi-Step SynthesisC-H Activation/Catalytic Route
Number of Steps HighLow
Atom Economy LowerHigher
Use of Hazardous Reagents Often requiredMinimized
Energy Consumption Potentially HighOften Lower
Overall Yield VariablePotentially Higher

Exploration of Undiscovered Reactivity Patterns

The unique electronic environment of this compound, created by the interplay of its functional groups, suggests a rich and complex reactivity profile. The fluorine atom, being the most electronegative element, significantly influences the molecule's electronic properties, which in turn affects its chemical behavior. Future research should systematically investigate how this molecule behaves in various chemical reactions. For instance, more activated arenes like 2-naphthol (B1666908) can undergo fluorination reactions. beilstein-journals.org Understanding the reactivity of related fluorinated naphthalenes, which are often used as building blocks in organic synthesis, can provide valuable insights. hopemaxchem.comchemicalbook.com

Areas for focused investigation include:

Electrophilic and Nucleophilic Substitutions: Mapping the regioselectivity of these reactions to understand how the existing substituents direct incoming groups.

Polymerization: Exploring its potential as a monomer for creating novel fluorinated polymers.

Ligand Development: Assessing its ability to bind to metal centers for applications in catalysis.

Unexpected Reactions: Investigating its behavior under unconventional conditions to uncover novel chemical transformations. researchgate.net

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational modeling serves as a powerful tool in modern chemistry, providing insights that complement experimental work. researchgate.netmit.edu By using methods like Density Functional Theory (DFT), researchers can predict the properties and reactivity of molecules with increasing accuracy. mdpi.comresearchgate.net For this compound, computational studies can illuminate the intricate connections between its three-dimensional structure and its chemical behavior.

Future computational work could focus on:

Electronic Structure Analysis: Calculating electron distribution to predict the most reactive sites on the molecule.

Reaction Mechanism Simulation: Modeling the pathways of potential reactions to understand how they occur and to predict their outcomes.

Spectroscopic Prediction: Simulating NMR, IR, and other spectra to aid in experimental characterization.

Intramolecular Interactions: Investigating non-covalent interactions, such as hydrogen bonding, which can play a significant role in stabilizing molecular structures. rsc.orgacs.org

The table below illustrates the types of data that can be generated through computational analysis to guide experimental research.

Computational MethodPredicted PropertyApplication
Density Functional Theory (DFT) Electron Density, HOMO-LUMO GapPredicts sites of electrophilic/nucleophilic attack, reactivity. mdpi.com
Transition State Theory Reaction Energy BarriersDetermines the feasibility and rates of potential reactions.
NBO Analysis Hyper-conjugative InteractionsReveals stabilizing electronic interactions within the molecule. acs.org
Hirshfeld Surface Analysis Intermolecular ContactsVisualizes and quantifies interactions in the solid state. acs.org

Design of Next-Generation Materials Based on Fluoronaphthol Scaffolds

Fluorinated compounds are highly valued in materials science for their unique properties, including high thermal stability and chemical resistance. hopemaxchem.com The incorporation of fluorine can lead to materials with enhanced performance for various applications. ossila.com The this compound scaffold is a promising building block for a new generation of advanced materials.

Potential applications to be explored include:

Organic Electronics: Fluorinated naphthalene (B1677914) derivatives are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com The specific properties of this compound could be leveraged to create novel semiconducting materials.

Liquid Crystals: The rigid structure of the naphthalene core combined with its specific functionalization could be used to design new liquid crystalline materials for display technologies. hopemaxchem.com

Specialty Polymers: Incorporating this molecule into polymer chains could yield materials with improved thermal, chemical, and optical properties. hopemaxchem.com

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and development process, modern automation technologies can be applied to the synthesis and study of this compound and its derivatives. Flow chemistry, where reactions are run in continuous streams rather than in batches, offers precise control, improved safety, and easier scalability. beilstein-journals.orgvapourtec.com

Future research should embrace:

Flow Synthesis Development: Designing continuous flow processes for the synthesis of this compound, which can be particularly advantageous for handling hazardous reagents like fluorine gas. beilstein-journals.orgacs.org

Automated Reaction Optimization: Using robotic systems to rapidly screen different reaction conditions (e.g., catalysts, solvents, temperatures) to find the most efficient synthetic routes.

High-Throughput Screening: Integrating automated synthesis with high-throughput screening to quickly evaluate the properties of a large library of related compounds for various applications.

The combination of these advanced techniques promises to significantly speed up the research and development cycle, from initial synthesis to final application. europa.eumdpi.com

Q & A

Q. What are the common synthetic routes for 6-Fluoro-4-methylnaphthalen-2-ol, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves electrophilic fluorination or nucleophilic substitution using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide. Key steps include:
  • Electrophilic fluorination : Requires a naphthalene precursor (e.g., 4-methylnaphthalen-2-ol) reacted with a fluorinating agent in polar aprotic solvents (e.g., DMF, acetonitrile) under controlled temperature (60–80°C) .
  • Nucleophilic substitution : Halogenated intermediates (e.g., chloro or bromo derivatives) are treated with fluoride sources (e.g., KF) in the presence of phase-transfer catalysts .
    Critical Parameters :
FactorOptimal Range
SolventDMF, MeCN
Temperature60–80°C
Reaction Time12–24 hrs

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and methyl group positioning. For example, 19F^{19}\text{F} NMR typically shows a singlet near δ -110 ppm for aromatic fluorine .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar fluorinated naphthols .
  • HPLC-PDA/MS : Validates purity and detects byproducts using C18 columns with mobile phases like methanol/water (70:30 v/v) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 40°C (ICH guidelines) for 1–3 months.
  • Humidity : 75% RH in desiccators.
    Monitor degradation via HPLC and FTIR to detect hydrolysis or oxidation byproducts. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature, solvent ratio, and catalyst loading. For example:
VariableLow Level (-1)High Level (+1)
Temperature60°C80°C
Solvent (DMF:MeCN)1:13:1
Catalyst (mol%)5%10%
Analyze interactions using ANOVA to identify significant factors. Response surfaces can pinpoint maxima in yield or purity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for fluorinated naphthols?

  • Methodological Answer :
  • Cross-Validation : Compare 13C^{13}\text{C} NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
  • Dynamic NMR : Detect conformational flexibility causing signal splitting (e.g., hindered rotation of methyl groups) .
  • Single-Crystal Analysis : Resolve discrepancies by correlating X-ray bond angles with NMR-derived spatial arrangements .

Q. How to design a mechanistic study for fluorine’s electronic effects on bioactivity?

  • Methodological Answer :
  • Computational Modeling : Use Gaussian or ORCA to calculate Fukui indices and electrostatic potential maps, linking fluorine’s electron-withdrawing effects to H-bonding capacity .
  • SAR Studies : Synthesize analogs (e.g., 6-Cl or 6-Br derivatives) and compare IC50_{50} values in biological assays. Pair with Hammett plots to quantify substituent effects .

Methodological Framework for Research Design

Q. What theoretical frameworks guide experimental design for fluorinated aromatic compounds?

  • Methodological Answer :
  • Conceptual Framework : Link to Frontier Molecular Orbital (FMO) Theory to predict reactivity in electrophilic substitutions .
  • Process Control : Apply QbD (Quality by Design) principles to optimize synthetic steps, emphasizing Critical Quality Attributes (CQAs) like enantiomeric purity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported bioactivity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., MIC vs. IC50_{50}) or solvent (DMSO vs. aqueous buffer) .
  • Reproducibility Checks : Replicate experiments under standardized OECD guidelines, ensuring pH (7.4), temperature (37°C), and cell lines (e.g., HeLa) are consistent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.